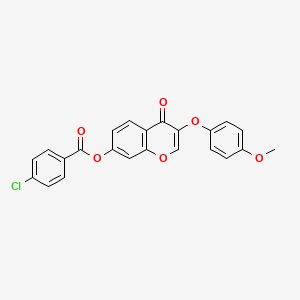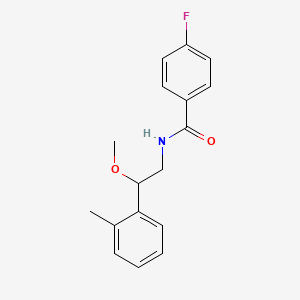![molecular formula C16H23N3O4 B2606449 1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 941969-73-9](/img/structure/B2606449.png)
1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis
The structure of piperidine-4-carboxamide derivatives was confirmed by different techniques such as IR and 1H NMR .Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . The synthesized derivatives were also shown to relieve pain and to achieve analgesia in mice .科学的研究の応用
Anticancer Properties
Piperidine derivatives exhibit promising anticancer activity. Researchers have explored the potential of this compound as an antitumor agent. Its unique structure may interfere with cancer cell growth, making it a candidate for further investigation in cancer therapy .
Neurological Disorders
The piperidine moiety has relevance in neuropharmacology. Scientists have studied its impact on neurotransmitter systems, including dopamine and serotonin. This compound might play a role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimalarial Activity
In the quest for novel antimalarial drugs, piperidine derivatives have been evaluated. Researchers have synthesized and tested compounds similar to our target molecule. Investigating its efficacy against Plasmodium falciparum could provide valuable insights .
Anti-inflammatory Agents
Piperidines possess anti-inflammatory properties. By modulating immune responses, they could potentially alleviate inflammatory conditions. Further studies are needed to explore the specific mechanisms and potential therapeutic applications .
Analgesic Effects
The piperidine scaffold has been investigated for its analgesic properties. Researchers have explored its interaction with opioid receptors, suggesting potential pain-relieving effects. This warrants further exploration in pain management .
Spiroderivatives and Drug Design
Spiropiperidines, a class of piperidine derivatives, have unique three-dimensional structures. Medicinal chemists utilize these spirocycles in drug design. Our compound’s spiro moiety could inspire the development of novel pharmaceuticals .
作用機序
将来の方向性
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, it’s likely that “1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide” and similar compounds will continue to be a focus of future research.
特性
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-12-3-4-13(14(9-12)23-2)18-15(20)10-19-7-5-11(6-8-19)16(17)21/h3-4,9,11H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIBNWQPINEZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 3-methyl-5-({[(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2606366.png)
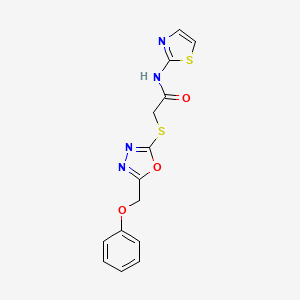
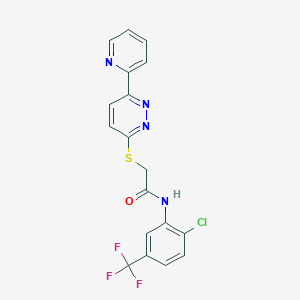


![ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2606373.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2606374.png)
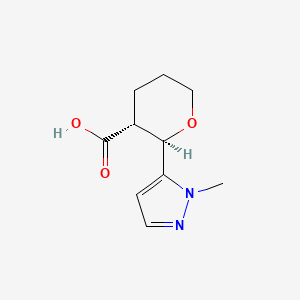
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2606379.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606380.png)
